An In-depth Technical Guide to DI-Tert-butylcyclohexylphosphine: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to DI-Tert-butylcyclohexylphosphine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DI-Tert-butylcyclohexylphosphine is a bulky, electron-rich monodentate phosphine ligand integral to modern synthetic organic chemistry. Its unique steric and electronic properties make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of DI-Tert-butylcyclohexylphosphine. Detailed experimental protocols for its application in key cross-coupling reactions are presented, along with visualizations of the catalytic cycles to facilitate a deeper understanding of its role in these transformations.
Core Properties of DI-Tert-butylcyclohexylphosphine
DI-Tert-butylcyclohexylphosphine, also known as cataCXium® A, is a white to off-white solid. Its structural and physical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₉P | [1] |
| Molecular Weight | 228.35 g/mol | [1] |
| CAS Number | 436865-11-1 | [1] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | 282 °C | [2] |
| Density | 0.889 g/mL at 25 °C | [2] |
| Flash Point | 68 °C | [2] |
| Refractive Index | n20/D 1.506 | [2] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for DI-Tert-butylcyclohexylphosphine. This data is essential for the identification and characterization of the compound.
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| ³¹P NMR | Data not explicitly found in search results. |
| IR Spectroscopy | Data not explicitly found in search results. |
| Mass Spectrometry | Exact Mass: 228.200684 |
Applications in Catalysis
DI-Tert-butylcyclohexylphosphine is a highly valued ligand in palladium-catalyzed cross-coupling reactions due to its bulky tert-butyl groups and the electron-donating cyclohexyl group. This combination of steric bulk and electron-richness promotes the formation of the active monoligated palladium(0) species, which is crucial for the efficiency of many cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. DI-Tert-butylcyclohexylphosphine has been shown to be an effective ligand for the coupling of aryl chlorides, which are often challenging substrates.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of DI-Tert-butylcyclohexylphosphine facilitates the oxidative addition of the aryl halide to the Pd(0) center and promotes the reductive elimination step to release the final product and regenerate the catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. DI-Tert-butylcyclohexylphosphine is an effective ligand for the coupling of a wide range of amines with aryl halides and triflates.
Similar to the Suzuki-Miyaura reaction, the catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. The steric bulk of DI-Tert-butylcyclohexylphosphine helps to promote the reductive elimination step and prevent catalyst decomposition.
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with DI-Tert-butylcyclohexylphosphine. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid using a bulky phosphine ligand like DI-Tert-butylcyclohexylphosphine.
Workflow for Suzuki-Miyaura Coupling
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
DI-Tert-butylcyclohexylphosphine
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask)
-
Stir bar
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To an oven-dried reaction vessel containing a stir bar, add the palladium source (typically 1-5 mol%), DI-Tert-butylcyclohexylphosphine (typically 1.1-1.5 equivalents relative to palladium), the base (typically 1.5-2.0 equivalents), the aryl chloride (1.0 equivalent), and the arylboronic acid (typically 1.1-1.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine using a bulky phosphine ligand such as DI-Tert-butylcyclohexylphosphine.
Workflow for Buchwald-Hartwig Amination
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
DI-Tert-butylcyclohexylphosphine
-
Aryl bromide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask)
-
Stir bar
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source (typically 1-5 mol%), DI-Tert-butylcyclohexylphosphine (typically 1.1-1.5 equivalents relative to palladium), and the base (typically 1.2-1.5 equivalents) to an oven-dried reaction vessel containing a stir bar.
-
Add the aryl bromide (1.0 equivalent) and the amine (typically 1.1-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Safety Information
DI-Tert-butylcyclohexylphosphine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
DI-Tert-butylcyclohexylphosphine is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient coupling of a wide range of substrates, including challenging aryl chlorides. The experimental protocols and catalytic cycle visualizations provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the effective application of this important catalytic tool.
